molecular formula C15H27NO5 B13183381 1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid

1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid

Cat. No.: B13183381
M. Wt: 301.38 g/mol
InChI Key: XMJHYCBHMCSNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxypropyl side chain. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of 1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine.

    Protection: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Alkylation: The protected piperidine is then alkylated with 3-methoxypropyl bromide under basic conditions to introduce the methoxypropyl side chain.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl side chain, where the methoxy group can be replaced by other nucleophiles.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common reagents and conditions used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as a building block in the development of new drugs, particularly in the design of piperidine-based therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The methoxypropyl side chain can interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

    1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Lacks the methoxypropyl side chain, making it less versatile in certain synthetic applications.

    1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Has a different substitution pattern on the piperidine ring, leading to different reactivity and applications.

    1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity for various synthetic and research applications.

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

4-(3-methoxypropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C15H27NO5/c1-14(2,3)21-13(19)16-9-7-15(8-10-16,12(17)18)6-5-11-20-4/h5-11H2,1-4H3,(H,17,18)

InChI Key

XMJHYCBHMCSNPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCCOC)C(=O)O

Origin of Product

United States

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